Varoglutamstat
Overview
Description
PQ-912: is a small-molecule inhibitor of glutaminyl cyclase (QC) glutaminyl-peptide cyclotransferase (QPCT) . This metalloenzyme plays a crucial role in the brains of Alzheimer’s disease (AD) patients. QC generates pyroglutamate Aβ (pGlu-Aβ) , a modified and pathogenic form of the amyloid-beta peptide (Aβ). By catalyzing the cyclization of an exposed glutamate at the N-terminus of Aβ, QC contributes to the formation of toxic and highly aggregation-prone pGlu-Aβ. These pGlu-Aβ species are major components of amyloid plaques in AD patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for PQ-912 involve designing and optimizing chemical reactions to inhibit QC. While specific details are proprietary, researchers have developed methods to synthesize this compound in the laboratory.
Industrial Production Methods: Information on large-scale industrial production methods for PQ-912 is limited due to its investigational status. as it progresses through clinical development, industrial-scale synthesis may become more relevant.
Chemical Reactions Analysis
Types of Reactions: PQ-912 primarily inhibits QC enzymatic activity, preventing the cyclization of glutamate residues in Aβ. This inhibition reduces pGlu-Aβ formation.
Common Reagents and Conditions: The exact reagents and conditions used in PQ-912 synthesis are proprietary. the compound’s pharmacokinetic and pharmacodynamic properties have been studied in clinical trials . Further research may reveal additional details.
Major Products: The major product resulting from PQ-912’s action is the reduction of pGlu-Aβ levels, potentially slowing the progression of AD pathology.
Scientific Research Applications
PQ-912 has promising applications in various scientific fields:
Chemistry: Understanding enzyme inhibition mechanisms and developing novel QC inhibitors.
Biology: Investigating the role of pGlu-Aβ in AD pathogenesis.
Medicine: Exploring PQ-912 as a potential therapeutic agent for AD.
Industry: Developing QC inhibitors for clinical use.
Mechanism of Action
PQ-912 exerts its effects by specifically binding to QC, inhibiting its enzymatic activity. By reducing pGlu-Aβ production, PQ-912 may mitigate AD-related pathology.
Comparison with Similar Compounds
While PQ-912 is a first-in-class QC inhibitor, other compounds targeting pGlu-Aβ include immunotherapies like donanemab and remternetug. PQ-912’s uniqueness lies in its small-molecule approach to reducing pGlu-Aβ generation .
Biological Activity
Varoglutamstat, also known as PQ912, is a first-in-class small molecule currently under investigation for its therapeutic potential in treating early Alzheimer's disease (AD). This compound functions primarily as an inhibitor of glutaminyl cyclase (QC), an enzyme that modifies amyloid-β (Aβ) peptides into a neurotoxic form known as pyroglutamate Aβ (pGlu-Aβ). This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and findings from clinical studies.
This compound specifically targets and inhibits glutaminyl cyclase, which plays a crucial role in the post-translational modification of proteins involved in neurodegenerative processes. The inhibition of QC leads to:
- Reduction of pGlu-Aβ : By preventing the cyclization of glutamate residues in Aβ peptides, this compound decreases the levels of pGlu-Aβ, which is known to be synaptotoxic and contributes to cognitive decline in AD.
- Decrease in pGlu-CCL2 : This compound also reduces the levels of pGlu-CCL2, a modified form of the cytokine monocyte chemoattractant protein-1 (CCL2), which is implicated in neuroinflammation associated with AD .
Pharmacokinetics and Pharmacodynamics
Research indicates that this compound exhibits favorable pharmacokinetic properties across various species, including humans. Key findings include:
- Potency : this compound has shown potent inhibitory effects on QC with Ki values ranging from 20 to 65 nM across different models .
- Cerebrospinal Fluid Concentration : In animal studies, an oral dose of 200 mg/kg/day resulted in significant reductions in pGlu-Aβ levels and improved cognitive performance in spatial learning tasks .
- Clinical Trials : In a Phase 1 study, doses up to 1800 mg twice daily were well tolerated, demonstrating clear pharmacodynamic effects on QC inhibition in plasma and cerebrospinal fluid (CSF) .
Phase 2 Trials
The efficacy and safety of this compound have been evaluated through several clinical trials:
- VIVIAD Study :
- VIVA-MIND Study :
Summary of Key Clinical Findings
Study | Dose (mg) | Duration | Key Findings |
---|---|---|---|
VIVIAD | 800 BID | 12 weeks | Improved working memory; reduced synaptotoxicity |
VIVA-MIND | 600 BID | 72 weeks | Significant improvement in eGFR (>4 mL/min/1.73m²) |
Case Studies
In addition to clinical trial data, individual case studies have provided insights into this compound's therapeutic potential:
- Case Study Example : A participant from the VIVIAD trial exhibited notable cognitive improvements alongside a decrease in neurogranin levels—an indicator of synaptic integrity—after treatment with this compound for 12 weeks. This aligns with findings that suggest enhanced synaptoplasticity due to QC inhibition .
Properties
IUPAC Name |
(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKZWOEFZENIX-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276021-65-8 | |
Record name | PQ-912 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAROGLUTAMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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